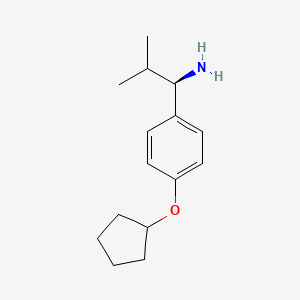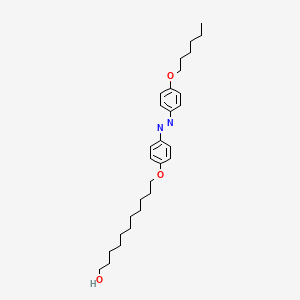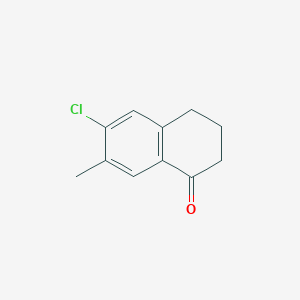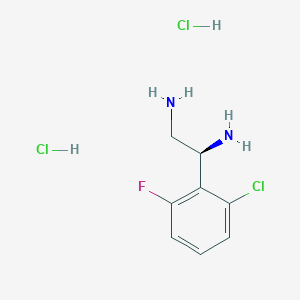
(1S)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine 2hcl: is a chemical compound that features a chiral center, making it an enantiomerically pure substance This compound is characterized by the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine 2hcl typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a phenyl ring followed by the introduction of the ethane-1,2-diamine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The presence of halogens on the phenyl ring makes it susceptible to nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1S)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine 2hcl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It can serve as a model compound for understanding the effects of halogenated phenyl rings in biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of (1S)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogens can enhance its binding affinity and selectivity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
- (1R)-1-(2-Chloro-4-fluorophenyl)ethan-1-ol
- 1-(2-chloro-6-fluorophenyl)ethan-1-ol
Comparison: Compared to similar compounds, (1S)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine 2hcl stands out due to its unique combination of chlorine and fluorine atoms on the phenyl ring. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in different scientific fields.
Properties
Molecular Formula |
C8H12Cl3FN2 |
|---|---|
Molecular Weight |
261.5 g/mol |
IUPAC Name |
(1S)-1-(2-chloro-6-fluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H10ClFN2.2ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;;/h1-3,7H,4,11-12H2;2*1H/t7-;;/m1../s1 |
InChI Key |
IRUIKGHUYQYIOP-XCUBXKJBSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)[C@@H](CN)N)F.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CN)N)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


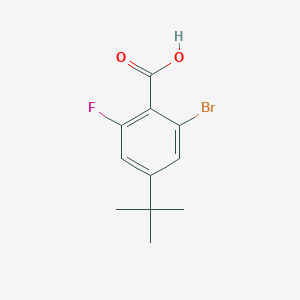

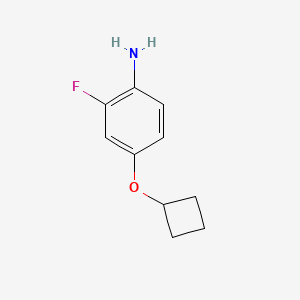

![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)
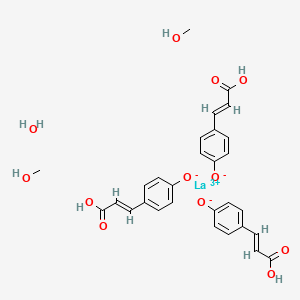
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)
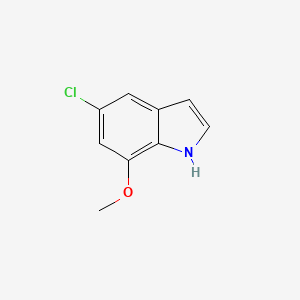
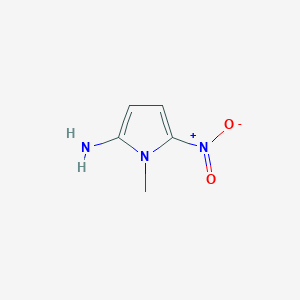
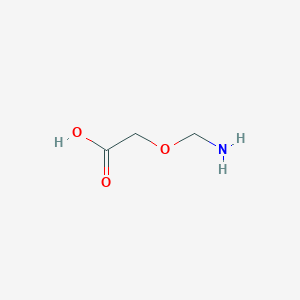
![5-Chloro-2-phenylpyrido[3,4-B]pyrazine](/img/structure/B15234702.png)
